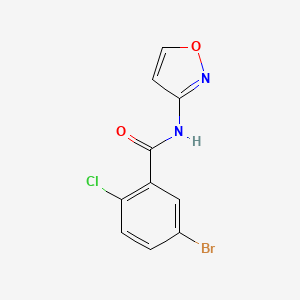![molecular formula C15H13N3O4 B5868352 N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)
N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBC is a member of the carboximidamide family of compounds and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood. However, it has been suggested that N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide exerts its antitumor activity by inducing apoptosis in cancer cells. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for tumor growth and metastasis. Furthermore, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-8. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been found to decrease the levels of prostaglandin E2, which is a pro-inflammatory mediator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is its broad spectrum of biological activities. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to possess antitumor, anti-inflammatory, and antioxidant activities, which makes it a promising candidate for the development of new drugs. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is relatively easy to synthesize, and the reaction proceeds smoothly at room temperature.
However, one of the limitations of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is its low solubility in water. This can make it difficult to administer in vivo and can also limit its use in certain experiments. Furthermore, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide. One area of research could be the optimization of its therapeutic potential. This could involve the development of new derivatives of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide with improved solubility and bioavailability. Additionally, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide could be further elucidated to better understand its biological activities.
Another area of research could be the evaluation of the safety and toxicity of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide. This could involve the study of its pharmacokinetics and pharmacodynamics in animal models. Furthermore, the potential interactions of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide with other drugs could be investigated.
Conclusion:
In conclusion, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide possesses antitumor, anti-inflammatory, and antioxidant activities and has been found to inhibit the growth of various cancer cell lines. However, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, and its low solubility in water can limit its use in certain experiments. There are several future directions for the study of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, including the optimization of its therapeutic potential and the evaluation of its safety and toxicity.
Métodos De Síntesis
The synthesis of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-3-2-4-12(9-10)15(19)22-17-14(16)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZQWQJQKBTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

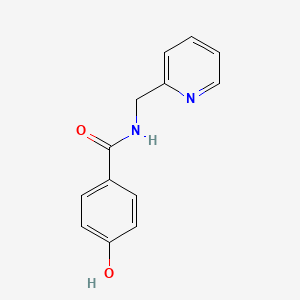
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
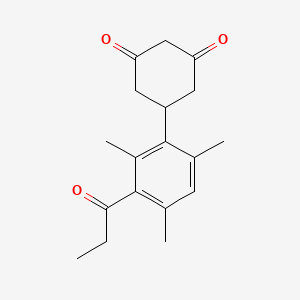
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
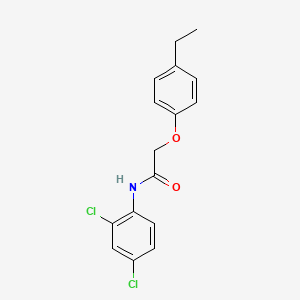
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
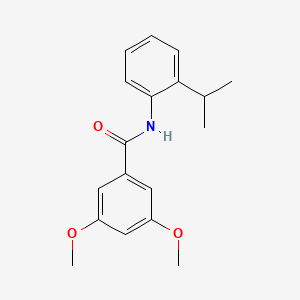
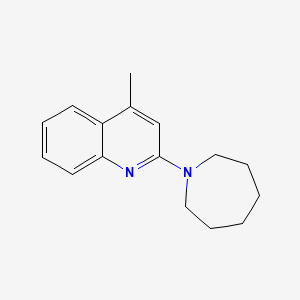
![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)
